![molecular formula C19H26N2O2 B2931208 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198738-77-9](/img/structure/B2931208.png)

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

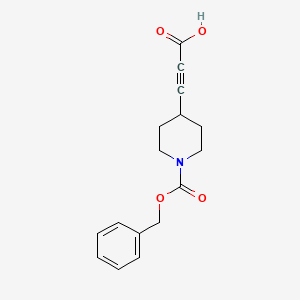

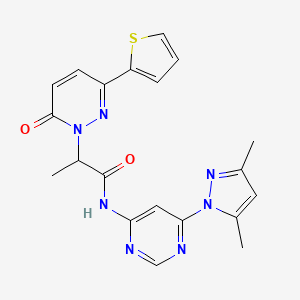

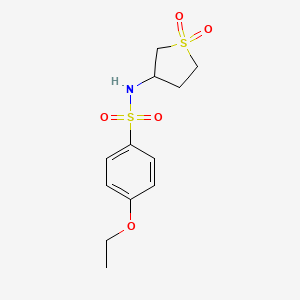

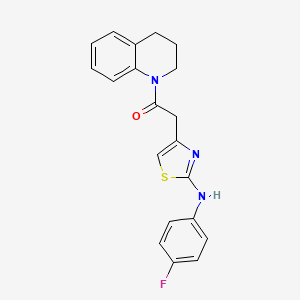

Molecular Structure Analysis

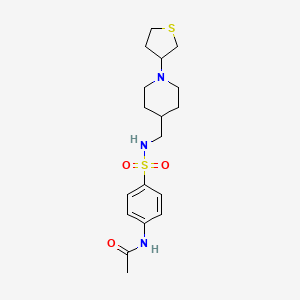

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the piperidine and pyridine rings would add nitrogen atoms . The carbonyl, methoxy, and methyl groups would further contribute to the complexity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The cyclohexene ring could undergo reactions typical of alkenes, such as addition reactions . The piperidine ring, being a secondary amine, could participate in reactions such as alkylation, acylation, and nucleophilic substitution . The pyridine ring, due to its aromaticity, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carbonyl and methoxy groups could impact the compound’s solubility in different solvents . The compound’s melting and boiling points, density, and other physical properties would also depend on its molecular structure .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

A study by Takács et al. (2014) explores the use of piperidines possessing ester functionality, such as methyl pipecolinate and ethyl nipecotate, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process yields carboxamides and ketocarboxamides from iodoarenes and iodoalkenes, offering insights into the chemoselectivity and efficiency of these reactions, relevant for the synthesis of complex organic compounds Takács, A., Kabak-Solt, Z., Mikle, G., & Kollár, L. (2014).

Selective Oxyfunctionalization of Ketones Using 1-Oxopiperidinium Salt

Ren et al. (1996) discuss the use of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for the oxyfunctionalization of enolizable ketones. This method provides a pathway for regioselective α- or γ-oxygenated carbonyl compounds at ambient temperatures, highlighting the potential for selective synthetic modifications of complex molecules Ren, T., Liu, Y., & Guo, Q. (1996).

Pharmacological Applications

Synthesis of Piperidine Derivatives for Potential Pharmacological Use

Okitsu et al. (2001) describe the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. This synthesis route offers a method for creating piperidine derivatives recognized as imino-sugars, which have implications for drug development, including the synthesis of antimalarial alkaloids like febrifugine Okitsu, O., Suzuki, R., & Kobayashi, S. (2001).

Material Science and Analytical Characterization

Preparation and Analytical Characterization of Arylcyclohexylamines

Wallach et al. (2014) detail the synthesis and analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines and pyrrolidines. This work is critical for monitoring the emergence of psychoactive substances and highlights the importance of analytical chemistry in identifying and characterizing new compounds for legal and safety purposes Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. (2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological or chemical systems. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in other chemical research .

Propiedades

IUPAC Name |

cyclohex-3-en-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-15-6-5-11-20-18(15)23-14-16-9-12-21(13-10-16)19(22)17-7-3-2-4-8-17/h2-3,5-6,11,16-17H,4,7-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYIPUIOJAUYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)

![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)

![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)

![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2931147.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2931148.png)